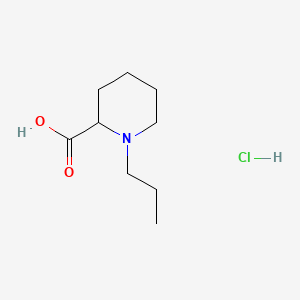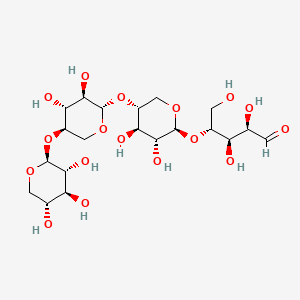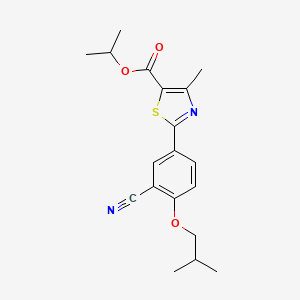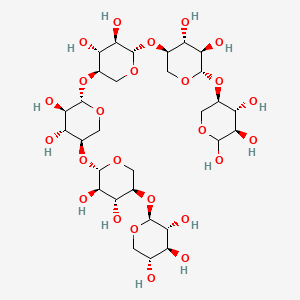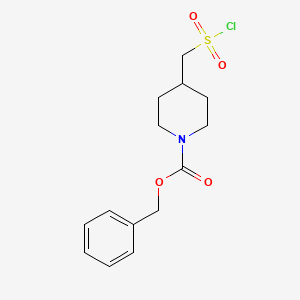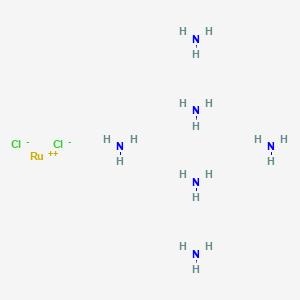
Hexaammineruthenium(II) chloride
Vue d'ensemble
Description
Hexaammineruthenium(II) chloride is a yellow crystalline coordination compound . It has the linear formula [Ru(NH3)6]Cl2 . It is slightly soluble in water and acts as a catalyst in a wide range of chemical reactions, including hydrogenation, isomerization, and oxidation reactions . It is also used as a redox probe in electroanalytical techniques .
Molecular Structure Analysis
The molecular structure of Hexaammineruthenium(II) chloride is represented by the formula [Ru(NH3)6]Cl2 . This indicates that the ruthenium atom is surrounded by six ammonia molecules forming a complex ion, which is then associated with two chloride ions .
Chemical Reactions Analysis
Hexaammineruthenium(II) chloride is known to participate in a variety of chemical reactions. For instance, it can react with hot aqueous hydrochloric acid solutions to form different complexes .
Physical And Chemical Properties Analysis
Hexaammineruthenium(II) chloride is a yellow crystalline solid . It has a molecular weight of 273.15 g/mol . It is slightly soluble in water .
Applications De Recherche Scientifique
Electrochemical Telomerase Assay : It's used in an electrochemical method for the rapid assay of telomerase without relying on PCR and gel electrophoresis, enabling quick screening of drug candidates that inhibit telomerase (Sato & Takenaka, 2012).
Impedimetric Biosensing : The compound is introduced as an alternative redox-pair for stable impedimetric biosensing with gold electrodes, addressing the issue of corrosion caused by commonly used Hexacyanoferrate in gold electrode-based biosensors (Schrattenecker et al., 2019).
Gel Layer Modification in Electrodes : It's used in negatively charged, pH-sensitive, very thin gel layers on conducting surfaces for controlling the layer thickness by changing the oxidation state of hexaammineruthenium (Marcisz et al., 2019).
DNA Binding Site Determination : Hexaammineruthenium(III) helps in determining the binding site size of the compound inside monolayers of DNA on gold, providing insights into DNA-binding metal complexes (Abi & Safavi, 2020).
Electrochemical Detection in Environmental Samples : It's used in sensors for the electrochemical detection of uranyl ions, demonstrating significant selectivity and sensitivity, suitable for environmental monitoring (Ziółkowski et al., 2017).
Glucose Sensing : It serves as a mediator in enzyme electrodes for blood glucose measurement, showcasing different preferences for hexaammineruthenium(III) chloride based on the type of enzyme used in the sensor (Loew et al., 2017).
Detection of Neurotransmitters : Applied in electrodes modified with nitrogen-doped graphene for sensitive detection of neurotransmitters like epinephrine and metanephrine, essential for biomedical analysis (Yang et al., 2015).
Safety And Hazards
Hexaammineruthenium(II) chloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
azane;ruthenium(2+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.6H3N.Ru/h2*1H;6*1H3;/q;;;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHNQLHKJVODTN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.N.[Cl-].[Cl-].[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H18N6Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azane;ruthenium(2+);dichloride | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



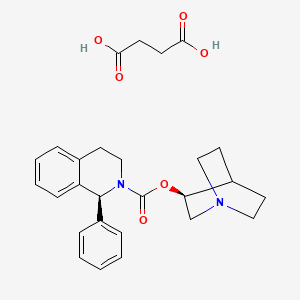
![(1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]aMino]-1-(2,2-diMethyl-4H-1,3-benzodioxin-6-yl)ethanol](/img/structure/B580009.png)
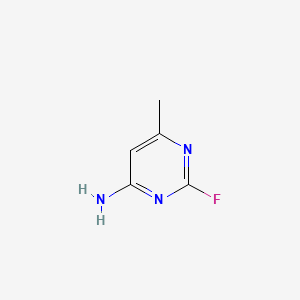

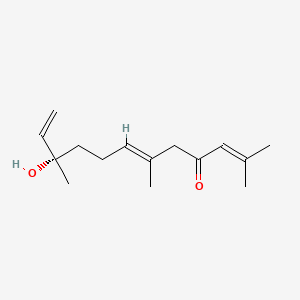
![6-Methoxytricyclo[6.2.1.02,7]undeca-5,9-diene-3,4-dione](/img/structure/B580016.png)
![3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B580017.png)
![1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride](/img/structure/B580018.png)

